molecular formula C25H23NO5 B15108495 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B15108495
M. Wt: 417.5 g/mol
InChI Key: LUDMHWDALRCPMI-UHFFFAOYSA-N
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Description

This chromen-4-one derivative features a 4H-chromen-4-one core substituted at positions 2 (methyl), 3 (4-methoxyphenyl), and 7 ((2,4-dimethoxyphenyl)amino).

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

7-(2,4-dimethoxyanilino)-3-(4-methoxyphenyl)-2-methylchromen-4-one

InChI

InChI=1S/C25H23NO5/c1-15-24(16-5-8-18(28-2)9-6-16)25(27)20-11-7-17(13-22(20)31-15)26-21-12-10-19(29-3)14-23(21)30-4/h5-14,26H,1-4H3

InChI Key

LUDMHWDALRCPMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol and an aldehyde or ketone.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

7-((2,4-Dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or nitro groups can be introduced using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It may be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: It may inhibit specific enzymes involved in disease processes, thereby reducing the activity of these enzymes.

    Modulation of signaling pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

    Interaction with cellular receptors: It may bind to specific receptors on the cell surface, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substitution Patterns and Electronic Properties

Table 1: Key Structural Differences and Electronic Profiles
Compound Name Position 7 Substitution Position 3 Substitution Position 2 Substitution Notable Features Reference
Target Compound (2,4-Dimethoxyphenyl)amino 4-Methoxyphenyl Methyl Amino group enhances H-bonding; three methoxy groups increase lipophilicity.
7-[(2,4-Dichlorobenzyl)oxy]-3-(4-Methoxyphenyl)-2-Methyl-4H-Chromen-4-One (2,4-Dichlorobenzyl)oxy 4-Methoxyphenyl Methyl Chlorine atoms increase electronegativity; oxy linker reduces basicity.
6,8-Dichloro-2-(3,4-Dimethoxyphenyl)-4H-Chromen-4-One (DDP) - - Chlorine (positions 6,8) Dichloro and dimethoxy groups enhance electron-withdrawing effects; DFT-optimized geometry.
7-Hydroxy-3-(2-Methoxyphenyl)-4H-Chromen-4-One Hydroxy 2-Methoxyphenyl - Hydroxy group increases acidity; 2-methoxy may sterically hinder interactions.
(E)-1-(4-Aminophenyl)-3-(4-Methoxyphenyl)Prop-2-en-1-One (Chalcone derivative) - - - Open-chain chalcone with amino and methoxy groups; 50% PfFd-PfFNR inhibition.

Key Observations :

  • Amino vs. Oxy Linkers: The target compound’s amino group at position 7 (vs. oxy in ) may enhance binding to biological targets through hydrogen bonding or π-π stacking, as seen in chalcone derivatives where amino groups improve inhibition ().
  • Methoxy Positioning: The 4-methoxyphenyl group at position 3 (target) vs. 2-methoxyphenyl () alters steric and electronic effects.
  • Chlorine Substitution : Dichloro derivatives () exhibit higher electronegativity, which may improve membrane permeability but reduce solubility compared to methoxy groups.

Key Insights :

  • The target compound’s methoxy and amino groups may synergize for dual functionality: methoxy groups enhance membrane penetration, while the amino group facilitates target binding.

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